4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate
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Overview
Description
4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl acetate group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach uses a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of amorphous carbon-supported sulfonic acid as a catalyst, which offers advantages such as low cost, non-toxicity, and stability . This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction.
Chemical Reactions Analysis
Types of Reactions
4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . By binding to these targets, the compound can interfere with the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Riociguat: A compound with a similar pyrazolopyridine core, used as a medication for pulmonary hypertension.
Uniqueness
4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit specific enzymes and receptors makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
918132-94-2 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[4-(6-carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C15H12N4O3/c1-8(20)22-10-4-2-9(3-5-10)11-6-13(14(16)21)18-15-12(11)7-17-19-15/h2-7H,1H3,(H2,16,21)(H,17,18,19) |
InChI Key |
VJWVKSGUXPCTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N |
Origin of Product |
United States |
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